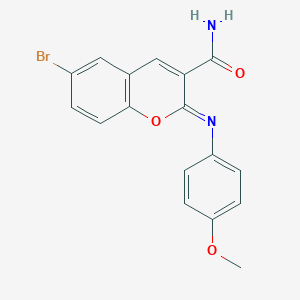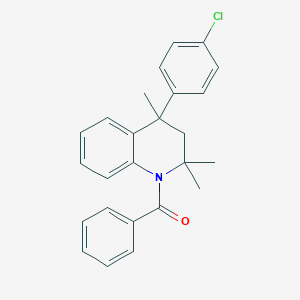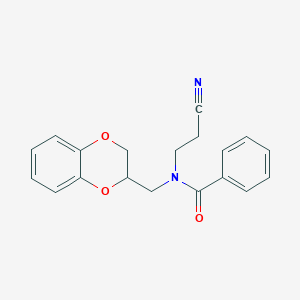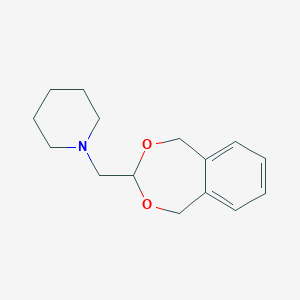
6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide, also known as BMIC, is a chemical compound that belongs to the class of iminochromene derivatives. BMIC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Brominated Organic Compounds in Environmental Studies
Brominated organic compounds are widely studied for their environmental presence and impacts. Studies like those by Koch and Sures (2018) review substances like 2,4,6-Tribromophenol, a brominated compound used in the production of flame retardants, and its occurrence in the environment. The research highlights the compound's ubiquity due to its various sources and calls for more knowledge on its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Advanced Synthesis Techniques
Brominated compounds also play a crucial role in synthetic chemistry, serving as intermediates in the production of various organic molecules. For example, Qiu et al. (2009) describe a practical synthesis method for 2-Fluoro-4-bromobiphenyl, showcasing the utility of brominated compounds in facilitating chemical reactions and product formations in pharmaceutical and material science research (Qiu et al., 2009).
Brominated Compounds in Flame Retardants
The toxicological profile and environmental behavior of brominated flame retardants are significant areas of research. Studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), for instance, provide valuable insights into the bioaccumulation, toxic effects, and environmental persistence of these compounds. This research is crucial for developing safer chemical alternatives and regulatory policies (Mennear & Lee, 1994).
Novel Applications and Health Implications
Research also extends into exploring new applications and understanding the health implications of brominated compounds. For instance, the study of novel brominated flame retardants (NBFRs) in various matrices such as indoor air, consumer goods, and food, sheds light on their widespread use and potential risks to human health and the environment (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-13-5-3-12(4-6-13)20-17-14(16(19)21)9-10-8-11(18)2-7-15(10)23-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIPEGZJVXLNJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B429876.png)

![phenyl(4-pyridinyl)methanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B429880.png)
![2-(heptylsulfanyl)-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429881.png)
![2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B429884.png)


![dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B429889.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-methoxyanilino)methylidene]acetamide](/img/structure/B429890.png)
![Ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentane]-10-carboxylate](/img/structure/B429893.png)

![N-[(1-phenylcyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B429895.png)
![3-ethyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B429897.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B429898.png)